molecular formula C15H12IN3O4 B5835943 4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide

Cat. No. B5835943
M. Wt: 425.18 g/mol
InChI Key: DUSADKPUVWCVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as INCA-1 and is a potent inhibitor of the enzyme protein kinase C (PKC). The aim of

Mechanism of Action

INCA-1 is a potent inhibitor of the enzyme protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways. INCA-1 inhibits the activity of PKC by binding to its regulatory domain. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
INCA-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) which is crucial for the growth and spread of cancer cells. INCA-1 has also been shown to enhance the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

INCA-1 has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It is also readily available for purchase from several chemical suppliers. However, there are some limitations to its use in lab experiments. INCA-1 is a potent inhibitor of PKC which is involved in several signaling pathways. This makes it difficult to study the specific effects of INCA-1 on a particular pathway. INCA-1 is also a highly reactive compound which can lead to non-specific effects.

Future Directions

There are several future directions for the research on INCA-1. One of the major areas of research is the development of more potent and selective inhibitors of PKC. This will allow for the specific targeting of different PKC isoforms which are involved in different signaling pathways. Another area of research is the development of INCA-1 derivatives with improved pharmacokinetic properties. This will allow for the efficient delivery of INCA-1 to the target tissues. INCA-1 can also be used in combination with other drugs to enhance their effectiveness. Finally, the potential applications of INCA-1 in the treatment of neurological disorders need to be further explored.

Synthesis Methods

INCA-1 is synthesized by the reaction of 4-iodoaniline with 2-nitrobenzoyl chloride followed by reaction with ethyl 4-aminobenzoate. The resulting product is then reacted with 2,4-dinitrofluorobenzene to yield INCA-1. The synthesis method for INCA-1 is well-established and has been reported in several scientific publications.

Scientific Research Applications

INCA-1 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer therapy. INCA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy drugs. INCA-1 has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(2-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O4/c16-12-7-5-10(6-8-12)15(17)18-23-14(20)9-11-3-1-2-4-13(11)19(21)22/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSADKPUVWCVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)ON=C(C2=CC=C(C=C2)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.